

# Tovorafenib oral suspension preparation and administration

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Tovorafenib

CAS No.: 1096708-71-2

Cat. No.: S548814

[Get Quote](#)

## Formulation & Pharmaceutical Data

Table 1: Pharmaceutical Composition of Tovorafenib Oral Suspension [1] [2] [3]

| Component              | Description                                 | Function                 |
|------------------------|---------------------------------------------|--------------------------|
| Active Ingredient      | Tovorafenib (as powder)                     | RAF kinase inhibitor [4] |
| Final Concentration    | 25 mg/mL after reconstitution [1] [2] [3]   | -                        |
| Deliverable Volume     | 12 mL per bottle (300 mg total) [1] [2] [3] | -                        |
| Reconstitution Solvent | Room temperature water (14 mL) [5] [6] [2]  | Vehicle                  |

Table 2: Recommended Dosage for Oral Suspension by Body Surface Area (BSA) [1] [2] [3]

| Body Surface Area (m <sup>2</sup> ) | Dose Volume (mL) | Dosage (mg) |
|-------------------------------------|------------------|-------------|
| 0.30 - 0.35                         | 5 mL             | 125 mg      |
| 0.36 - 0.42                         | 6 mL             | 150 mg      |

| Body Surface Area (m <sup>2</sup> ) | Dose Volume (mL) | Dosage (mg) |
|-------------------------------------|------------------|-------------|
| 0.43 - 0.48                         | 7 mL             | 175 mg      |
| 0.49 - 0.54                         | 8 mL             | 200 mg      |
| 0.55 - 0.63                         | 9 mL             | 225 mg      |
| 0.64 - 0.77                         | 11 mL            | 275 mg      |
| 0.78 - 0.83                         | 12 mL            | 300 mg      |
| 0.84 - 0.89                         | 14 mL            | 350 mg      |
| 0.90 - 1.05                         | 15 mL            | 375 mg      |
| 1.06 - 1.25                         | 18 mL            | 450 mg      |
| 1.26 - 1.39                         | 21 mL            | 525 mg      |
| ≥ 1.40                              | 24 mL            | 600 mg      |

*Note: The maximum recommended dosage is 600 mg once weekly. A dosage for patients with BSA less than 0.3 m<sup>2</sup> has not been established [1] [2] [3].*

## Preparation Protocol

This protocol is critical for ensuring correct concentration and stability of the final suspension [5] [6] [2].

### Materials Supplied in OJEMDA Kit:

- One bottle of OJEMDA powder for oral suspension.
- One 20 mL oral dosing syringe.
- One bottle adapter.

### Additional Materials Required:

- Clean cup with room temperature water.

- Timer (e.g., smartphone timer).

### Step-by-Step Procedure:

- **Preparation (Prep):**

- Clean a flat work surface and wash hands thoroughly [5] [6].
- Draw up exactly **14 mL** of room temperature water into the supplied syringe. Remove large air bubbles to ensure accurate volume [5] [6].

- **Mixing (Mix):**

- Open the powder bottle, inject all 14 mL of water into it, and securely replace the cap [5] [6].
- **Shake the bottle vigorously for 60 seconds.** Check for undissolved powder clumps; if present, shake for additional 15-second intervals, but do not exceed **2 minutes of total shaking time** [5] [6].
- Set the timer for 30 seconds and swirl the bottle upside down. Check for clumps in the bottle neck or under the cap [5] [6].
- Let the reconstituted suspension sit for **60 seconds** to allow foam to settle [5] [6].
- Press the bottle adapter firmly into the bottle neck until it is even with the top [5] [6].

- **Filling (Fill):**

- Draw air into the syringe to the exact volume of the prescribed dose [5] [6].
- Insert the syringe tip fully into the adapter, swirl the bottle for 30 seconds, then push the air into the bottle [5] [6].
- Invert the bottle and slowly draw the suspension into the syringe to the prescribed dose volume. Remove any large air bubbles [5] [6].

- **Administration (Give):**

- Administer the suspension **immediately** (within **15 minutes** of reconstitution) using the oral syringe or a **minimum 12-French feeding tube** [5] [6] [2].
- If the dose requires more than one bottle (i.e., doses >300 mg), prepare and administer the first bottle completely before reconstituting the second bottle [1] [2].

- **Disposal:**

- Discard all used supplies, including any remaining suspension, the bottle, adapter, and syringe, in the household trash. Do not store or reuse [5] [6].

## Mechanism of Action & Clinical Context

**Tovorafenib** is a **type II RAF kinase inhibitor** that targets tumors with BRAF fusions/rearrangements or BRAF V600 mutations [4]. It binds to the DFG-out conformation of the BRAF kinase, blocking the abnormal signaling in the MAPK pathway that drives tumor growth [4].



[Click to download full resolution via product page](#)

This diagram illustrates the targeted signaling pathway in pediatric low-grade glioma (pLGG). **Tovorafenib** inhibits the dysregulated MAPK pathway driven by BRAF alterations, thereby blocking the downstream oncogenic signals that promote tumor growth [4].

### Key Clinical Considerations:

- **Indication:** For patients 6 months and older with relapsed or refractory pLGG harboring a BRAF fusion/rearrangement or BRAF V600 mutation [2].
- **Dosing Schedule:** **Once weekly** until disease progression or unacceptable toxicity [1] [2].
- **Handling of Missed Doses/Dosing Errors:**
  - If a dose is missed by **≤3 days**, administer as soon as possible and resume the normal weekly schedule.
  - If a dose is missed by **>3 days**, skip the dose and resume the normal weekly schedule.

- If vomiting occurs **immediately** after a dose, the dose should be repeated [6] [1] [2].

## Critical Safety & Handling Notes

- **Stability:** The reconstituted suspension is stable for only **15 minutes** at room temperature. Discard any suspension not used within this timeframe [5] [2].
- **Drug Interactions: Tovorafenib** has a significant drug interaction profile. It is a substrate of CYP2C8 and a moderate inhibitor of CYP3A4 [2] [7].
  - **CYP2C8 Inhibitors/Inducers:** Avoid co-administration with moderate or strong CYP2C8 inhibitors (e.g., gemfibrozil) or inducers (e.g., rifampin), as they may significantly alter **tovorafenib** exposure [2] [7].
  - **Hormonal Contraceptives:** Avoid co-administration, as **tovorafenib** may decrease their efficacy. Patients should use effective non-hormonal contraception [2] [7].
- **Adverse Reactions:** Common adverse reactions ( $\geq 30\%$ ) include rash, hair color changes, fatigue, viral infection, vomiting, headache, hemorrhage, pyrexia, dry skin, constipation, nausea, dermatitis acneiform, and upper respiratory tract infection [2].
- **Storage:** Store the powder and tablets at 20°C to 25°C (68°F to 77°F); excursions permitted between 15°C and 30°C (59°F to 86°F) [2].

## Conclusion

The preparation of **tovorafenib** oral suspension is a precise, time-sensitive process crucial for delivering the correct dose to pediatric patients. Adherence to the reconstitution protocol—using exactly 14 mL of water, observing strict time limits, and ensuring complete mixing—is essential for product performance. This suspension formulation provides a critical treatment option for young patients with BRAF-altered pLGG who cannot swallow tablets.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Ojemda Dosage Guide - Drugs.com [drugs.com]

2. These highlights do not include all the information needed to use... [dailymed.nlm.nih.gov]
3. Tovorafenib Dosage Guide + Max Dose, Adjustments [drugs.com]
4. Tovorafenib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Preparing a liquid dose | OJEMDA™ (tovorafenib) [ojemda.com]
6. Dosing and Administration | OJEMDA™ (tovorafenib) [ojemdahcp.com]
7. Tovorafenib: Side Effects, Uses, Dosage, Interactions, ... [rxlist.com]

To cite this document: Smolecule. [Tovorafenib oral suspension preparation and administration].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548814#tovorafenib-oral-suspension-preparation-and-administration>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)